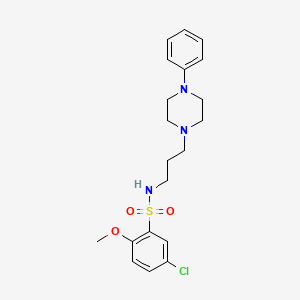

5-chloro-2-methoxy-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-chloro-2-methoxy-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide” is a versatile material used in diverse scientific research fields due to its unique properties1. It serves as a promising building block for drug development, offering potential therapeutic applications in various diseases1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, similar compounds have been synthesized through various methods, such as reductive amination2 and cross-coupling3. More research would be needed to determine the optimal synthesis method for this specific compound.Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, I couldn’t find specific spectroscopic data for this compound. However, similar compounds have been analyzed using techniques such as NMR and FTIR4.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Unfortunately, I couldn’t find specific information on the chemical reactions of this compound.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. Unfortunately, I couldn’t find specific information on the physical and chemical properties of this compound.Scientific Research Applications

Herbicide Selectivity and Metabolism

Metabolism of Chlorsulfuron by Plants : Chlorsulfuron, a compound with a similar chemical backbone, demonstrates selective herbicidal activity for cereals due to its rapid metabolism into inactive products by tolerant plants like wheat, oats, and barley. This metabolism involves hydroxylation and conjugation with carbohydrates, highlighting the biological mechanisms that grant selectivity to herbicides in agriculture Sweetser, Schow, & Hutchison, 1982.

Pharmaceutical Research

SB-399885 as a Cognitive Enhancer : SB-399885, another compound featuring a benzenesulfonamide group, is studied for its high affinity for 5-HT6 receptors, showing potential as a cognitive enhancer. This research suggests that similar compounds might be explored for their therapeutic potential in treating cognitive deficits, such as those observed in Alzheimer's disease and schizophrenia Hirst et al., 2006.

Photodynamic Therapy for Cancer

New Zinc Phthalocyanine Derivatives : Research into benzenesulfonamide derivatives extends into the development of photosensitizers for photodynamic therapy, a treatment modality for cancer. A specific study introduces zinc phthalocyanine substituted with benzenesulfonamide groups, showing high singlet oxygen quantum yield, which is crucial for the effectiveness of photodynamic therapy Pişkin, Canpolat, & Öztürk, 2020.

Antifungal and Antimicrobial Applications

Synthesis and Antifungal Screening : Novel azetidin-2-ones containing benzenesulfonamide groups have been synthesized and shown potent antifungal activity against Aspergillus species. This suggests the potential of such compounds in developing new antifungal agents, illustrating the diverse biological activities of benzenesulfonamide derivatives Gupta & Halve, 2015.

Safety And Hazards

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, analysis of its physical and chemical properties, determination of its mechanism of action, and evaluation of its potential therapeutic applications1.

Please note that this analysis is based on the limited information available and more detailed information may be found in scientific literature. It’s always important to handle all chemicals with appropriate safety precautions.

properties

IUPAC Name |

5-chloro-2-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26ClN3O3S/c1-27-19-9-8-17(21)16-20(19)28(25,26)22-10-5-11-23-12-14-24(15-13-23)18-6-3-2-4-7-18/h2-4,6-9,16,22H,5,10-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPPRRIJJDPAPSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-2-methoxy-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Chlorophenyl)-5-[(4-methoxyanilino)methylene]-1lambda~6~,3-thiazolane-1,1,4-trione](/img/structure/B2737934.png)

![[4-[(5-Methyl-1,2-oxazol-4-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2737935.png)

![3-benzyl-N-(4-bromo-2-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2737938.png)

![[(1S,5R)-6-Azabicyclo[3.2.1]octan-5-yl]methanol;hydrochloride](/img/structure/B2737942.png)

![(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2737945.png)

![Methyl (1R,4aR,5S,6S,7S,7aR)-4a,5,6,7-tetrahydroxy-7-methyl-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/no-structure.png)

![2-(4-fluorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide](/img/structure/B2737948.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2,4-difluorobenzyl)oxalamide](/img/structure/B2737950.png)